molecular formula C10H8INO B13655060 5-Iodo-1-methoxyisoquinoline

5-Iodo-1-methoxyisoquinoline

Cat. No.: B13655060
M. Wt: 285.08 g/mol
InChI Key: CSLCNCWPLPGGKH-UHFFFAOYSA-N
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Description

5-Iodo-1-methoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methoxyisoquinoline typically involves the iodination of 1-methoxyisoquinoline. One common method is the reaction of 1-methoxyisoquinoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 5-position of the isoquinoline ring.

Another method involves the use of 4-iodo-1-chloroisoquinoline as a starting material. This compound can be reacted with sodium methoxide in methanol under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methoxyisoquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the isoquinoline ring.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Carbonyl compounds derived from the oxidation of the methoxy group.

    Reduction: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

5-Iodo-1-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1-methoxyisoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom and methoxy group may influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-methoxyisoquinoline is unique due to the presence of both the iodine atom and the methoxy group on the isoquinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

5-iodo-1-methoxyisoquinoline

InChI

InChI=1S/C10H8INO/c1-13-10-8-3-2-4-9(11)7(8)5-6-12-10/h2-6H,1H3

InChI Key

CSLCNCWPLPGGKH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=CC=C2I

Origin of Product

United States

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